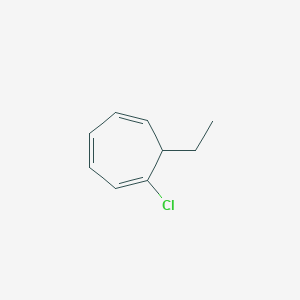
1-Chloro-7-ethylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-7-ethylcyclohepta-1,3,5-triene is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a chlorine atom attached to the first carbon and an ethyl group attached to the seventh carbon
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-7-ethylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the chlorination of 7-ethylcyclohepta-1,3,5-triene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-7-ethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 1-hydroxy-7-ethylcyclohepta-1,3,5-triene, 1-amino-7-ethylcyclohepta-1,3,5-triene, etc.
Oxidation: Products include this compound epoxide.
Reduction: Products include 1-chloro-7-ethylcycloheptane.
科学的研究の応用
1-Chloro-7-ethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-chloro-7-ethylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom and the ethyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the chlorine and ethyl substituents.
1-Chloro-1,3,5-cycloheptatriene: A compound with a chlorine atom but lacking the ethyl group.
7-Ethylcyclohepta-1,3,5-triene: A compound with an ethyl group but without the chlorine atom.
Uniqueness
1-Chloro-7-ethylcyclohepta-1,3,5-triene is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
61456-07-3 |
|---|---|
分子式 |
C9H11Cl |
分子量 |
154.63 g/mol |
IUPAC名 |
1-chloro-7-ethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3 |
InChIキー |
MMZIUBUHLBZNRJ-UHFFFAOYSA-N |
正規SMILES |
CCC1C=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
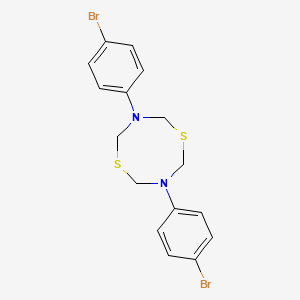
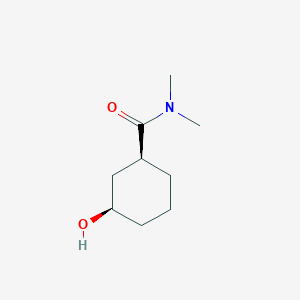
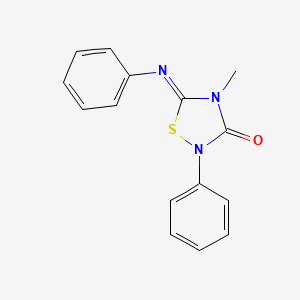
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
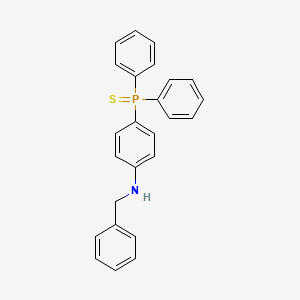
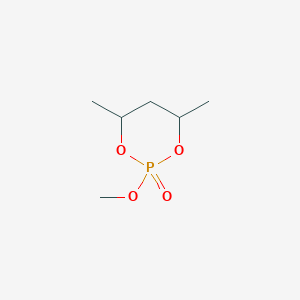
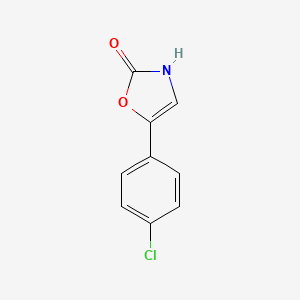
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
